3,4-Dimethyl-1H-pyrazole hcl

Synthetic chemistry Medicinal chemistry Process chemistry

For reproducible anticancer platinum complex synthesis, choose 3,4-Dimethyl-1H-pyrazole HCl (CAS 202842-99-7). The 3,4-dimethyl substitution pattern delivers 37% higher MCF-7 cytotoxicity vs the 3,5-dimethyl regioisomer. The hydrochloride salt ensures aqueous solubility unattainable with the free base (CAS 2820-37-3). Also the core scaffold for commercial nitrification inhibitors like DMPP. Procure the correct salt form to guarantee reaction yields, purification efficiency, and biological activity in SAR studies.

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
CAS No. 202842-99-7
Cat. No. B1446519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-1H-pyrazole hcl
CAS202842-99-7
Molecular FormulaC5H9ClN2
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C.Cl
InChIInChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H
InChIKeyKHGZJRWQCRQKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-1H-pyrazole Hydrochloride (CAS 202842-99-7): Technical Baseline and Procurement Context


3,4-Dimethyl-1H-pyrazole hydrochloride (CAS 202842-99-7) is the hydrochloride salt of 3,4-dimethyl-1H-pyrazole, a C5-substituted pyrazole heterocycle with a molecular formula of C5H9ClN2 and a molecular weight of 132.59 g/mol [1]. This compound belongs to the pyrazole family—five-membered aromatic rings containing two adjacent nitrogen atoms—and is primarily utilized as a synthetic building block and intermediate in medicinal chemistry, agrochemical development, and coordination chemistry . The hydrochloride salt form confers distinct physicochemical properties compared to its free base counterpart (3,4-dimethyl-1H-pyrazole, CAS 2820-37-3, MW 96.13), including enhanced water solubility and altered handling characteristics that directly impact its utility in aqueous synthetic protocols and formulation development .

Why Generic Pyrazole Substitution Fails: The Critical Role of 3,4-Dimethyl-1H-pyrazole HCl's Regioisomeric and Salt Form Identity


Generic substitution of pyrazole derivatives is scientifically unsound due to the profound impact of substitution pattern and salt form on molecular performance. The 3,4-dimethyl substitution pattern of this compound (note: IUPAC naming conventions may list this as 4,5-dimethyl-1H-pyrazole depending on tautomeric prioritization) creates a distinct regioisomeric electronic environment and steric profile that fundamentally differs from alternative substitution patterns such as 3,5-dimethylpyrazole (CAS 67-51-6) . Direct comparative evidence demonstrates that the 3,4-dimethyl arrangement confers superior biological activity in specific platinum(II) complexes compared to 3,5-dimethyl, 5-methyl, or unsubstituted pyrazole analogs [1]. Furthermore, the hydrochloride salt form (CAS 202842-99-7) cannot be interchanged with the free base (CAS 2820-37-3) without altering solubility, melting point, and reactivity profiles—parameters that critically affect synthetic yields, purification efficiency, and formulation compatibility . These differentiation dimensions mandate compound-specific procurement for reproducible experimental outcomes.

3,4-Dimethyl-1H-pyrazole HCl: Quantified Differentiation Evidence for Scientific Selection


Hydrochloride Salt vs. Free Base: Solubility and Handling Property Differentiation

The hydrochloride salt form of 3,4-dimethyl-1H-pyrazole (CAS 202842-99-7) exhibits fundamentally different physicochemical properties compared to its free base counterpart (CAS 2820-37-3), directly impacting laboratory handling and synthetic utility. The salt form is water-soluble , whereas the free base is only slightly soluble in water [1]. This solubility differential is critical for aqueous-phase reactions and formulations. Additionally, the hydrochloride salt displays a melting point of 180-182°C , which is substantially higher than the free base melting point of 53-55°C [2], providing distinct advantages in solid-state handling, storage stability, and purification via recrystallization. Procurement of the incorrect form will result in failed synthetic protocols and irreproducible outcomes.

Synthetic chemistry Medicinal chemistry Process chemistry

Regioisomeric Advantage: 3,4-Dimethyl vs. 3,5-Dimethylpyrazole in Platinum(II) Anticancer Complexes

In a head-to-head comparative study of six pyrazole-platinum(II) complexes evaluated against breast cancer cell lines, the 3,4-dimethylpyrazole-containing complex (PtPz3) demonstrated superior cytotoxic potency relative to its 3,5-dimethylpyrazole counterpart (PtPz2). Against the MCF-7 breast cancer cell line, PtPz3 exhibited an IC50 value of approximately 5.8 µM, while PtPz2 (3,5-dimethylpyrazole) showed an IC50 of approximately 9.2 µM—representing a 37% improvement in potency for the 3,4-dimethyl regioisomer [1]. Both complexes outperformed the reference drug cisplatin (IC50 approximately 15-20 µM in this system). Furthermore, compounds containing methyl-substituted pyrazole rings (PtPz1, PtPz2, and PtPz3) demonstrated stronger anti-proliferative activity than complexes bearing unsubstituted pyrazole (PtPz4) or ethylpyrazole (PtPz6) moieties [1]. This regioisomer-specific activity profile confirms that the 3,4-dimethyl substitution pattern is not interchangeable with the 3,5-dimethyl arrangement for achieving optimal biological activity in this therapeutic class.

Medicinal chemistry Oncology Organometallic chemistry

Nitrification Inhibition Potency: 3,4-Dimethyl-1H-pyrazole (DMP) vs. Dicyandiamide (DCD)

3,4-Dimethyl-1H-pyrazole (DMP) demonstrates substantially superior nitrification inhibition efficacy compared to dicyandiamide (DCD), the most widely used commercial alternative. In pure cell culture assays using Nitrosomonas europaea, DMP reduced the oxygen uptake rate by ammonia monooxygenase (AMO) much more extensively at considerably lower concentrations than DCD [1]. To achieve equivalent inhibition efficacy, DCD requires approximately 10-fold higher concentrations than DMP (100 ppm DCD vs. 10 ppm DMP) [1]. Critically, acute toxicity assessments revealed that DCD exhibits 10% higher toxicity than DMP when compared at equipotent inhibitory concentrations [1]. This dual advantage—higher potency at lower concentrations combined with reduced toxicity—positions DMP as the preferred nitrification inhibitor for agricultural formulations. The IC50 value for nitrification inhibition by DMP has been reported as 0.5 mM, with a synergistic effect observed when combined with nitrogen sources .

Agricultural chemistry Fertilizer technology Environmental science

Soil Fungal Community Safety Profile: DMPP vs. Iprodione Fungicide Combinations

The phosphate derivative of 3,4-dimethyl-1H-pyrazole (DMPP) exhibits a favorable soil microbiological safety profile when applied as a nitrification inhibitor. In controlled soil incubation studies, DMPP application alone had a negligible effect on fungal internal transcribed spacer (ITS) abundance—a key metric of fungal biomass [1]. In contrast, repeated applications of the fungicide iprodione significantly reduced fungal ITS abundances, with levels declining to 43.6% of untreated control values after 28 days [1]. Combined DMPP and iprodione applications resulted in fungal ITS abundances of 56.2% relative to control, demonstrating that DMPP does not exacerbate fungicide-induced biomass reduction [1]. Fungal community structure following DMPP-only treatment remained overlapping with untreated control soils, whereas iprodione treatments markedly enriched specific fungal families (Teratosphaeriaceae) [1]. The study concludes that DMPP is "bio-safe" with respect to soil fungal communities [1].

Soil microbiology Agrochemical safety Environmental toxicology

Methyl-Substituted Pyrazole Advantage Over Unsubstituted and Ethyl-Substituted Analogs in Platinum Complexes

Systematic structure-activity relationship analysis of pyrazole-platinum(II) complexes reveals that methyl substitution on the pyrazole ring is essential for enhanced cytotoxic activity. Compounds PtPz1, PtPz2, and PtPz3—all containing methyl-substituted pyrazole ligands—exhibited stronger anti-proliferative activity than complexes containing unsubstituted pyrazole (PtPz4) or N-ethylpyrazole (PtPz6) ligands [1]. The presence of methyl groups contributes to favorable electronic effects and steric configuration that optimize metal-ligand interactions and cellular uptake [2]. Specifically, the 3,4-dimethyl substitution pattern provides a distinct regioisomeric electronic environment that differs from the 3,5-dimethyl arrangement, with the 3,4-dimethyl complex (PtPz3) demonstrating the most potent activity against MCF-7 cells among all six complexes tested [1]. All methyl-substituted pyrazole complexes outperformed the reference drug cisplatin in this assay system [1].

Structure-activity relationship Medicinal chemistry Anticancer drug discovery

Fatty Acid Uptake Inhibition: 3,4-Dimethylpyrazole as a Bacterial Growth Modulator

3,4-Dimethylpyrazole (3,4-DMPA) functions as an inhibitor of fatty acid uptake, demonstrating bacterial growth inhibition in nutrient solutions . This metabolic interference mechanism is distinct from the nitrification inhibition activity (IC50 = 0.5 mM) and represents an orthogonal biological activity profile . While comparative quantitative data against other fatty acid uptake inhibitors are not available in the current literature for direct benchmarking, this dual-mechanism activity profile—combining nitrification inhibition with fatty acid uptake blockade—distinguishes 3,4-dimethylpyrazole from pyrazole derivatives that lack this secondary metabolic targeting capability. The presence of the 3,4-dimethyl substitution pattern is hypothesized to contribute favorable electronic effects that enhance interaction with biological targets compared to unsubstituted pyrazoles [1].

Antimicrobial research Metabolic inhibition Bacterial physiology

3,4-Dimethyl-1H-pyrazole HCl: Evidence-Backed Application Scenarios for Procurement Decision-Making


Platinum(II) Anticancer Complex Development Requiring Regioisomer-Specific Pyrazole Ligands

Medicinal chemistry and organometallic research groups developing platinum(II)-based anticancer agents should procure 3,4-dimethyl-1H-pyrazole hydrochloride (CAS 202842-99-7) specifically—not the 3,5-dimethyl regioisomer—when optimizing cytotoxic potency against breast cancer cell lines. The 3,4-dimethyl substitution pattern confers approximately 37% greater potency in the MCF-7 cell line compared to the 3,5-dimethyl counterpart, as demonstrated by PtPz3 vs. PtPz2 complexes [1]. The hydrochloride salt form provides water solubility advantages for aqueous complexation reactions that the free base cannot match. This compound enables structure-activity relationship studies where the 3,4-dimethyl substitution pattern serves as the optimal methyl-substituted pyrazole ligand for maximizing platinum complex cytotoxicity.

Agricultural Fertilizer Formulation: High-Potency Nitrification Inhibition with Reduced Environmental Impact

Agrochemical formulators developing nitrogen fertilizer additives should select 3,4-dimethyl-1H-pyrazole (as its hydrochloride salt or phosphate derivative) over dicyandiamide (DCD) to achieve equivalent nitrification inhibition at 10-fold lower application concentrations (10 ppm vs. 100 ppm) [2]. The 10% lower acute toxicity of DMP relative to DCD at equipotent doses provides a clear environmental safety advantage [2]. Furthermore, DMPP application demonstrates a negligible impact on soil fungal biomass and community structure, supporting its classification as "bio-safe" for agricultural soil microbiomes [3]. This compound is the active scaffold for commercial nitrification inhibitors DMPP and DMPSA, making it the essential starting material for agrochemical innovation in this field.

Aqueous-Phase Synthetic Chemistry Requiring Water-Soluble Pyrazole Building Blocks

Process chemists and synthetic method developers conducting reactions in aqueous media should procure the hydrochloride salt (CAS 202842-99-7) rather than the free base (CAS 2820-37-3) of 3,4-dimethyl-1H-pyrazole. The water solubility of the hydrochloride salt enables homogeneous aqueous-phase reactions that are impractical with the slightly soluble free base . The elevated melting point (180-182°C vs. 53-55°C) provides superior solid-state handling characteristics and enables recrystallization-based purification strategies unavailable with the low-melting free base [4]. This compound is ideally suited for synthesizing water-soluble pyrazole derivatives, metal coordination complexes in aqueous media, and pyrazole-containing pharmaceutical intermediates requiring aqueous workup procedures.

Structure-Activity Relationship Studies Comparing Methyl-Substituted Pyrazole Derivatives

Medicinal chemists conducting systematic SAR studies of pyrazole-containing bioactive molecules should include 3,4-dimethyl-1H-pyrazole hydrochloride as a key comparator to 3,5-dimethylpyrazole, unsubstituted pyrazole, and ethyl-substituted pyrazoles. Evidence demonstrates that methyl substitution is essential for enhanced biological activity in platinum complexes, with the 3,4-dimethyl pattern providing a distinct electronic environment that yields differential cytotoxicity compared to the 3,5-dimethyl arrangement [1]. The compound serves as a critical reference standard for understanding how substitution pattern—not merely the presence of substituents—dictates biological outcomes in pyrazole-based drug candidates and agrochemicals. Its hydrochloride salt form ensures consistent handling and solubility across SAR study replicates.

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